molecular formula C21H19BrNP B7759437 (2-Cyanoethyl)triphenylphosphonium bromide CAS No. 5032-74-6

(2-Cyanoethyl)triphenylphosphonium bromide

Cat. No.: B7759437
CAS No.: 5032-74-6
M. Wt: 396.3 g/mol
InChI Key: VZTWALLNUVGDOX-UHFFFAOYSA-M
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Description

(2-Cyanoethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C21H20BrNP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a cyanoethyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromopropionitrile. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: (2-Cyanoethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Solvents: Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can yield (2-cyanoethyl)triphenylphosphonium hydroxide.

Scientific Research Applications

(2-Cyanoethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting cancer cells.

    Industry: It is used in the synthesis of various organic compounds and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2-Cyanoethyl)triphenylphosphonium bromide involves its interaction with cellular components. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the high transmembrane potential. This accumulation can disrupt mitochondrial function, leading to the generation of reactive oxygen species and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • (2-Cyanoethyl)triethylphosphonium bromide
  • (Cyanomethyl)triphenylphosphonium bromide
  • (2-Cyanoethyl)imidothiocarbamate hydrobromide

Comparison: (2-Cyanoethyl)triphenylphosphonium bromide is unique due to its specific structure, which combines the triphenylphosphonium group with a cyanoethyl moiety. This structure imparts distinct chemical properties and biological activities compared to other similar compounds. For instance, the triphenylphosphonium group enhances its ability to target mitochondria, making it more effective in certain biological applications .

Properties

IUPAC Name

2-cyanoethyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NP.BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTWALLNUVGDOX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5032-74-6
Record name Phosphonium, (2-cyanoethyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5032-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Cyanoethyl)triphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005032746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, (2-cyanoethyl)triphenyl-, bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2-CYANOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK7U17940W
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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